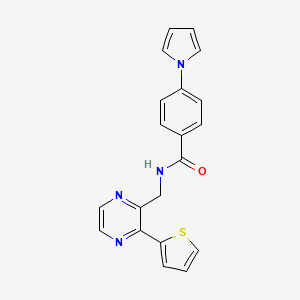

4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a synthetic benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazine core substituted with a thiophene moiety at the 3-position, linked via a methylene bridge to a benzamide group. The benzamide ring is further modified with a pyrrole substituent at the 4-position.

Properties

IUPAC Name |

4-pyrrol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXNCYYKOGVKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the pyrrole and thiophene rings through nucleophilic substitution reactions. The pyrazine ring can be introduced via a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can also enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 312.4 g/mol. The structure features a pyrrole ring, a thiophene moiety, and a benzamide functional group, which contribute to its biological activity and chemical reactivity.

Antiviral Activity

Recent studies have indicated that compounds containing pyrrole and thiophene rings demonstrate significant antiviral properties. For instance, modifications of similar structures have shown efficacy against viruses such as HIV and influenza. A study highlighted that derivatives of pyrazole, closely related to the target compound, exhibited potent inhibitory effects on reverse transcriptase, suggesting potential applications in antiviral drug development .

Anticancer Properties

Research has demonstrated that benzamide derivatives can inhibit cancer cell proliferation. In vitro studies on structurally similar compounds have shown that they can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective applications, particularly through interactions with nicotinic acetylcholine receptors. Compounds with similar scaffolds have been investigated for their ability to enhance cognitive function and protect against neurodegenerative diseases .

Material Science

Beyond biological applications, the unique electronic properties of thiophene-containing compounds make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can enhance charge transport properties and overall device efficiency.

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that specific modifications led to enhanced activity against the influenza virus. The most effective compound showed an IC50 value significantly lower than that of the standard antiviral drug . This suggests that similar modifications to the target compound could yield promising antiviral agents.

Case Study 2: Anticancer Activity

In a comparative study, several benzamide derivatives were tested for their anticancer activities against human cancer cell lines. The results indicated that compounds with a pyrrole ring exhibited superior cytotoxicity compared to those without it, highlighting the importance of structural features in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a benzamide backbone with several triazole-based derivatives (e.g., K1–K6) reported in recent studies. Key structural differences include:

- Heterocyclic substituents : The target compound employs a pyrazine-thiophene-pyrrole system, whereas analogs like K1–K6 use simpler triazole-thiazole or aryl substituents.

- Linker flexibility : The methylene bridge in the target compound may enhance conformational adaptability compared to rigid imine linkers in K1–K4.

Key Observations :

- Electron-rich substituents : The thiophene and pyrrole groups in the target compound may enhance π-π stacking or hydrogen bonding compared to K1–K6’s imine-linked substituents. However, bulkier groups (e.g., naphthalene in K4) reduce docking scores, suggesting steric hindrance limits activity .

- Linker impact : The methylene bridge in the target compound could improve binding pocket compatibility versus the planar imine linkers in K1–K6, which may restrict conformational alignment with HDAC8’s catalytic site .

Hypothetical Pharmacological Advantages

- Selectivity : The pyrazine-thiophene moiety may confer selectivity toward kinases or epigenetic targets distinct from HDAC8, unlike K1–K6’s triazole-based HDAC inhibition.

- Metabolic stability : The absence of hydrolytically labile imine bonds (cf. K1–K6) could enhance metabolic stability in vivo.

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrole ring, a thiophene moiety, and a benzamide functional group. The molecular formula is with a molecular weight of approximately 298.36 g/mol. The presence of these heterocycles contributes to its biological properties.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For example, pyrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR, which are critical in cancer progression . Although specific data on the compound is limited, the structural similarities suggest potential antitumor efficacy.

Anti-inflammatory Effects

Compounds containing thiophene and pyrazole rings have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that This compound may also possess similar capabilities.

Antimicrobial Activity

The presence of the thiophene ring often correlates with antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that our compound could be tested for similar properties .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.